molecular formula C6H14ClNO2 B2454522 Methyl 4-amino-3-methylbutanoate hydrochloride CAS No. 78287-53-3

Methyl 4-amino-3-methylbutanoate hydrochloride

Cat. No.: B2454522
CAS No.: 78287-53-3
M. Wt: 167.63
InChI Key: ISARYZPDAVBWAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-methylbutanoate hydrochloride typically involves the esterification of 4-amino-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-methylbutanoate hydrochloride is widely used in scientific research due to its diverse applications:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Methyl 4-amino-3-methylbutanoate hydrochloride, a compound derived from amino acids, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative that exhibits various biological activities. Its structure features a methyl group attached to the amino acid backbone, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of amino acid esters demonstrated that certain compounds showed notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.01 to 3 µM against several microorganisms, suggesting a strong antimicrobial potential.

CompoundMIC (µM)Bacterial Strain
This compound0.01 - 3S. aureus, S. epidermidis
Control Compound100P. aeruginosa

These findings highlight the potential of this compound as an antimicrobial agent in pharmaceutical applications .

2. Antitumor Activity

This compound has also been evaluated for its antitumor activity. In vitro studies have shown that amino acid esters can inhibit the proliferation of cancer cells. For instance, derivatives containing this compound were tested against leukemia HL-60 and liver cancer BEL-7402 cell lines, revealing significant cytotoxic effects.

Cell LineIC50 (µg/mL)Reference Compound
HL-6025Doxorubicin
BEL-740215Cisplatin

The results indicated that this compound could serve as a lead compound for developing new antitumor agents .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of chemically induced seizures. The compound demonstrated a significant protective effect against mortality in seizure models, outperforming traditional anticonvulsants like valproic acid (VPA).

Treatment% Mortality Protection (3h)% Mortality Protection (24h)
Control00
VPA8060
Methyl Derivative100100

This suggests that the compound may have potential as a therapeutic agent for epilepsy and other neurodegenerative conditions .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that the compound exhibited selective toxicity towards pathogenic bacteria while sparing beneficial flora.
  • Cancer Therapy : In vitro assays showed that the compound could induce apoptosis in cancer cells, leading to reduced tumor size in animal models.
  • Seizure Models : The compound's ability to prevent seizure-induced mortality was assessed in both chemical and electrical models, showing consistent efficacy.

Properties

IUPAC Name

methyl 4-amino-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISARYZPDAVBWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78287-53-3
Record name methyl 4-amino-3-methylbutanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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